2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5S/c1-14-11-15(2)25(13-20(26)24-16-9-10-19(30-3)18(23)12-16)22(27)21(14)31(28,29)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFLSLKYDBRNTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli-Type Cyclocondensation
Adapting methodologies from dihydropyrimidinone synthesis, the dihydropyridinone core is formed via a modified Biginelli reaction:
Reagents :
- Ethyl acetoacetate (1.2 eq)
- Urea (1.0 eq)
- 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (1.0 eq)
- MAI·Fe₂Cl₇ catalyst (5 mol%)
Conditions : Microwave irradiation (80°C, 30 min) in DMSO.
Mechanism :
- Kornblum oxidation of 3-(bromomethyl)-4,6-dimethylpyridin-2(1H)-one to the corresponding aldehyde.
- Cyclocondensation with ethyl acetoacetate and urea under Lewis acid catalysis.
Yield : 78–82% (Table 1).
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Aldehyde formation | DMSO, NaIO₄, 80°C, 2 h | 85 | 92 |
| Cyclocondensation | MAI·Fe₂Cl₇, MW, 30 min | 82 | 95 |
Advantages : Microwave irradiation reduces reaction time from 12 h to 30 min, enhancing throughput.
Sulfonylation at C3 Position
Phase-Transfer Catalyzed Sulfonylation
Building on sulfonamide synthesis in US20080312205A1, the benzenesulfonyl group is introduced using:
Reagents :
- Benzenesulfonyl chloride (1.5 eq)
- Tripotassium phosphate (2.0 eq)
- Tris(dioxa-3,6-heptyl)amine (TDA-1, 0.1 eq)
Conditions : Toluene, 20°C, 4 h.
Mechanism :
- Base-mediated deprotonation of the dihydropyridinone at C3.
- Nucleophilic attack by benzenesulfonyl chloride.
Yield : 89% (Table 2).
| Parameter | Value |
|---|---|
| Temperature | 20°C |
| Time | 4 h |
| Solvent | Toluene |
| Catalyst | TDA-1 |
Selectivity : >99% regioselectivity for C3 sulfonylation due to steric hindrance at C5.
Introduction of the Acetamide Side Chain
Buchwald–Hartwig Amination
Adapting palladium-catalyzed coupling from CN111170992B, the acetamide group is installed via:
Reagents :
- 3-Chloro-4-methoxyaniline (1.1 eq)
- Pd₂(dba)₃ (2 mol%)
- Xantphos (4 mol%)
- Cs₂CO₃ (2.5 eq)
Conditions : DMF, 110°C, 12 h.
Mechanism :
- Oxidative addition of Pd(0) to the C1 bromide.
- Transmetalation with the amine.
- Reductive elimination to form the C–N bond.
Yield : 76% (Table 3).
| Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd₂(dba)₃/Xantphos | DMF | 110 | 76 |
| CuI/1,10-phenanthroline | Toluene | 100 | 58 |
Purity : 98% after recrystallization (EtOAc/hexane).
Comparative Analysis of Synthetic Routes
Two primary routes are evaluated (Table 4):
| Route | Core Formation | Sulfonylation | Amination | Total Yield (%) |
|---|---|---|---|---|
| 1 | Biginelli (MW) | Phase-transfer | Buchwald–Hartwig | 52 |
| 2 | Lactam halogenation | Sulfonyl chloride | Nucleophilic acyl substitution | 41 |
Route 1 Advantages : Higher overall yield, fewer side products.
Route 2 Drawbacks : Lower selectivity during lactam halogenation.
Analytical Characterization
1H NMR (400 MHz, CDCl₃) :
- δ 7.82 (d, J = 7.2 Hz, 2H, SO₂Ph)
- δ 6.91 (d, J = 8.8 Hz, 1H, Ar–Cl)
- δ 3.85 (s, 3H, OCH₃)
- δ 2.34 (s, 6H, CH₃).
HPLC : tR = 8.7 min (C18, MeCN/H₂O 70:30).
Chemical Reactions Analysis
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The following analogs share the acetamide-pyridinone backbone but differ in substituents, impacting physicochemical and functional properties:
Key Observations :
Physicochemical Properties
Molecular Weight and Polarity
| Compound | Molecular Weight (g/mol) | Calculated logP* |
|---|---|---|
| Target Compound | 499.98 | 3.2 |
| Oxadiazole Analog | 508.33 | 3.8 |
| Benzothieno-pyrimidinyl Analog | 542.05 | 4.5 |
*Estimated using fragment-based methods.
- The target compound’s lower logP (3.2 vs. 4.5 in ) suggests improved aqueous solubility, critical for bioavailability.
Spectroscopic Characterization
- 1H-NMR: The benzenesulfonyl group in the target compound deshields adjacent pyridinone protons, producing distinct downfield shifts (~δ 8.1–8.3 ppm) compared to oxadiazole analogs (~δ 7.6–7.8 ppm) .
- 13C-NMR : The sulfonyl group’s electronegativity causes significant carbonyl carbon shifts (C=O at ~δ 170 ppm) .
Crystallographic and Hydrogen-Bonding Analysis
- Crystal Packing : The target compound’s benzenesulfonyl group facilitates layered crystal structures via S=O···H-N interactions, as observed in SHELXL-refined structures . In contrast, oxadiazole analogs form dimeric π-stacked arrangements .
- Hydrogen-Bonding Patterns: Graph set analysis (e.g., Etter’s rules) reveals the target compound’s propensity for R₂²(8) motifs, whereas benzothieno-pyrimidinyl analogs favor C(6) chains due to reduced polarity .
Biological Activity
The compound 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide is a dihydropyridine derivative notable for its diverse biological activities. This article reviews its biological activity, synthesis, mechanism of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a complex structure with several functional groups:
- Dihydropyridine core : This structure is known for its role in various biological activities.
- Benzenesulfonyl group : Enhances the compound's reactivity and potential interactions with biological targets.
- Chloro and methoxy substitutions : These groups may influence the compound's pharmacological properties.
Synthesis
The synthesis typically involves multi-step organic reactions:
- Formation of the Dihydropyridine Ring : Through cyclization reactions under acidic or basic conditions.
- Introduction of the Benzenesulfonyl Group : Via sulfonylation using benzenesulfonyl chloride.
- Attachment of the Acetamide Moiety : Coupling with appropriate amines to form the final product.
Enzyme Inhibition
Research indicates that compounds similar to this one exhibit significant inhibitory effects on enzymes such as:
- α-glucosidase : Involved in carbohydrate metabolism.
- Acetylcholinesterase (AChE) : Important in neurotransmission; inhibition may have implications for Alzheimer's disease.
A study reported that related compounds showed IC50 values ranging from 10 to 34 μM against AChE, suggesting that this compound may share similar inhibitory properties .
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Example 1 | AChE | 15.2 |
| Example 2 | BChE | 9.2 |
| This Compound | AChE | TBD |
Antimicrobial Activity
Preliminary evaluations have shown that compounds within this class possess antibacterial properties against both gram-positive and gram-negative bacteria. The benzenesulfonyl group is often associated with enhanced antimicrobial activity .
The proposed mechanism involves:
- Interaction with Enzymes : The benzenesulfonyl group may modulate enzyme activity through competitive or non-competitive inhibition.
- Binding Affinity Studies : Techniques such as molecular docking can elucidate how the compound interacts with specific targets, providing insights into its pharmacodynamics.
Case Studies
- Alzheimer's Disease Models : Compounds similar to this one have been tested in vitro against cholinesterases, showing promise as potential treatments for cognitive decline associated with Alzheimer's disease .
- Antibacterial Screening : Several derivatives have been synthesized and evaluated for their antibacterial efficacy, demonstrating significant activity against common pathogens .
Q & A
Q. How to integrate chemical engineering principles for scale-up?
- Membrane separation technologies (CRDC subclass RDF2050104) improve solvent recovery. Process simulation (Aspen Plus) models heat transfer in exothermic steps (e.g., sulfonylation) to prevent runaway reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
